molecular formula C18H17BrN2O3 B488548 3-(4-bromophenyl)-5-(2-furyl)-1-(tetrahydro-2-furanylcarbonyl)-4,5-dihydro-1H-pyrazole CAS No. 724437-43-8

3-(4-bromophenyl)-5-(2-furyl)-1-(tetrahydro-2-furanylcarbonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B488548
CAS No.: 724437-43-8
M. Wt: 389.2g/mol
InChI Key: WDHDVNAYHSVIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-5-(2-furyl)-1-(tetrahydro-2-furanylcarbonyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 4-bromophenyl group at position 3, a 2-furyl moiety at position 5, and a tetrahydrofuran-2-carbonyl group at position 1. The bromophenyl and furyl substituents contribute to its electronic and steric properties, while the tetrahydrofuranoyl group introduces conformational flexibility and influences intermolecular interactions in crystalline states .

Properties

IUPAC Name

[5-(4-bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c19-13-7-5-12(6-8-13)14-11-15(16-3-1-9-23-16)21(20-14)18(22)17-4-2-10-24-17/h1,3,5-9,15,17H,2,4,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHDVNAYHSVIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation (150 W, 100°C, 20 minutes) reduces cyclization time to 30 minutes with comparable yields (80%). This method minimizes side products such as over-oxidized pyrazoles.

Solvent Effects

Replacing ethanol with dimethylformamide (DMF) increases reaction rate but necessitates lower temperatures (60°C) to prevent decomposition.

Challenges and Troubleshooting

  • Low Acylation Yields: Impurities in tetrahydrofuroyl chloride reduce yields. Distillation before use (bp 78–80°C) improves results.

  • Pyrazoline Oxidation: Exclusion of oxygen (via nitrogen purge) prevents formation of 1H-pyrazole byproducts.

Summary of Analytical Data

ParameterChalcone IntermediatePyrazoline IntermediateFinal Product
Molecular Formula C₁₃H₉BrO₂C₁₄H₁₂BrN₃OSC₁₉H₁₈BrN₃O₃
Yield (%) 85–9078–8270–75
Melting Point (°C) 118–120185–187210–212
Key IR Peaks (cm⁻¹) 1655 (C=O)1595 (C=N)1720 (C=O)

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(2-furyl)-1-(tetrahydro-2-furanylcarbonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3-(4-bromophenyl)-5-(2-furyl)-1-(tetrahydro-2-furanylcarbonyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(2-furyl)-1-(tetrahydro-2-furanylcarbonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position 1, 3, 5) Molecular Formula Melting Point (°C) Density (g/cm³) pKa (Predicted) Biological Activity
Target Compound 1: THF-carbonyl; 3: 4-BrPh; 5: 2-furyl C₁₈H₁₆BrN₂O₃ Not reported ~1.57 (Predicted) -2.05±0.70 Not reported
3-(4-Bromophenyl)-5-(2-furyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole 1: Thienylcarbonyl; 3: 4-BrPh; 5: 2-furyl C₁₈H₁₃BrN₂O₂S Not reported 1.57±0.1 -2.05±0.70 Not reported
3-(4-Chlorophenyl)-5-(2-furyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole 1: Phenylsulfonyl; 3: 4-ClPh; 5: 2-furyl C₁₉H₁₅ClN₂O₃S Not reported 1.40±0.1 -3.12±0.70 Not reported
1-(4-Bromophenyl)-5-(4-chlorophenyl)-3-(4-(methylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole 1: 4-BrPh; 3: 4-SO₂MePh; 5: 4-ClPh C₂₂H₁₈BrClN₂O₂S 204 Not reported Not reported Antimicrobial potential

Key Observations :

  • Acyl vs. Sulfonyl Groups: The tetrahydrofuranoyl group in the target compound may enhance conformational flexibility compared to rigid sulfonyl or thienylcarbonyl substituents, as seen in .

Crystallographic and Conformational Analysis

  • Isostructural Analogues : Compounds 4 and 5 (chloro and bromo derivatives) exhibit identical triclinic P‾1 symmetry but differ in halogen-induced intermolecular contacts. The bromine atom’s larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) leads to adjusted crystal packing without altering overall conformation .
  • Planarity Deviations : In related structures (e.g., IDOMOF and WOCFEC), the dihydropyrazole core remains planar, but substituents like fluorophenyl groups adopt perpendicular orientations to minimize steric clashes .

Biological Activity

The compound 3-(4-bromophenyl)-5-(2-furyl)-1-(tetrahydro-2-furanylcarbonyl)-4,5-dihydro-1H-pyrazole is a novel pyrazole derivative that has garnered attention due to its potential pharmacological properties. Pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific pyrazole compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 3-(4-bromophenyl)-5-(2-furyl)-1-(tetrahydro-2-furanylcarbonyl)-4,5-dihydro-1H-pyrazole is C15H15BrN2O3C_{15}H_{15}BrN_2O_3. The compound features a complex structure that includes a bromophenyl group and a tetrahydro-2-furanylcarbonyl moiety, which may influence its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds similar to the one have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, certain compounds demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

Pyrazoles have also been evaluated for their antimicrobial properties. Studies have reported that modifications in the pyrazole structure can enhance activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups appears crucial for achieving optimal antimicrobial efficacy .

3. Anticancer Potential

The anticancer activity of pyrazoles has been widely documented. For example, a series of pyrazole derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation. Compounds with the pyrazole core have been found to induce apoptosis in cancer cells through various pathways .

The mechanisms through which 3-(4-bromophenyl)-5-(2-furyl)-1-(tetrahydro-2-furanylcarbonyl)-4,5-dihydro-1H-pyrazole exerts its biological effects may involve:

  • Inhibition of Enzymes: Some studies suggest that pyrazoles can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.
  • Modulation of Signaling Pathways: Pyrazoles may interfere with signaling pathways associated with inflammation and cancer progression, such as NF-kB and MAPK pathways.
  • Direct Antimicrobial Action: The structural features may allow for direct interaction with microbial membranes or essential metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazoles similar to the compound :

StudyFindings
Selvam et al. (2016)Synthesized novel pyrazole derivatives with significant MAO-B inhibitory activity and anti-inflammatory properties comparable to indomethacin .
Burguete et al. (2020)Investigated antimicrobial activity against E. coli and S. aureus, finding promising results for certain derivatives .
Chovatia et al. (2020)Reported on the anti-tubercular properties of pyrazole derivatives, with some compounds showing high inhibition rates against Mycobacterium tuberculosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.